molecular formula C15H17F3N2O3 B5285784 2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE

2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE

Cat. No.: B5285784
M. Wt: 330.30 g/mol
InChI Key: DUVMXJLYXDXVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a phenoxy group, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the phenoxy and pyrazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the phenoxy intermediate can be synthesized through a nucleophilic substitution reaction, while the pyrazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation of the hydroxyl group yields a ketone, while reduction of the pyrazole ring can lead to a dihydropyrazole derivative.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]ETHAN-1-ONE: Contains an imidazole ring instead of a pyrazole ring, leading to variations in biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE distinguishes it from similar compounds, providing enhanced stability and binding affinity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c1-9-4-5-12(6-10(9)2)23-8-13(21)20-14(22,15(16,17)18)7-11(3)19-20/h4-6,22H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVMXJLYXDXVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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